2-Carboxy-4-hydroxy-3,5-lutidine

Description

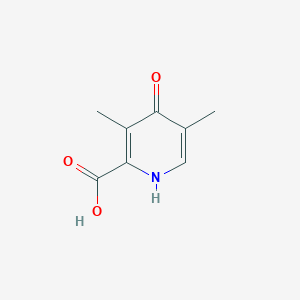

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVRIHGZDPFQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436400 | |

| Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447461-21-4 | |

| Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Carboxy 4 Hydroxy 3,5 Lutidine

Established Synthetic Routes from Precursors:

Established methods for synthesizing substituted pyridines often begin with a commercially available, simpler pyridine (B92270) derivative, in this case, 3,5-lutidine. The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, necessitate activation strategies to facilitate functionalization.

Nucleophilic Substitution Reactions in the Lutidine Core

Direct nucleophilic aromatic substitution on the pyridine ring is generally challenging. However, the reactivity of the ring can be significantly altered by conversion to its N-oxide. bhu.ac.in This modification increases the electron density at the C-2 and C-4 positions through resonance, making them more susceptible to electrophilic attack, while simultaneously activating the ring towards nucleophilic attack, particularly after the introduction of a suitable leaving group. bhu.ac.innih.gov

A common synthetic pathway commences with the oxidation of 3,5-lutidine to 3,5-lutidine-N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid. nih.govgoogle.com The resulting N-oxide can then undergo electrophilic nitration. Due to the electronic influence of the N-oxide group, the nitration occurs selectively at the C-4 position, yielding 4-nitro-3,5-lutidine-N-oxide. bhu.ac.ingoogle.com This nitro group serves as an excellent leaving group for a subsequent nucleophilic aromatic substitution step.

The introduction of a hydroxyl group (or a precursor methoxy (B1213986) group) at the C-4 position is effectively achieved via nucleophilic substitution on the 4-nitro-3,5-lutidine-N-oxide intermediate. Sodium methoxide (B1231860) (CH₃ONa) is a widely used nucleophile for this purpose. rsc.orgwikipedia.org

Mechanism: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C-4 carbon of the pyridine ring, which bears the nitro leaving group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitro group and, importantly, by the N-oxide functionality. bhu.ac.instackexchange.com The intermediate then collapses, expelling the nitrite (B80452) ion (NO₂⁻) and re-aromatizing the ring to form 4-methoxy-3,5-lutidine-N-oxide. Subsequent demethylation would be required to yield the final 4-hydroxy derivative, followed by deoxygenation of the N-oxide (e.g., with PCl₃) and carboxylation at the C-2 position.

Table 1: Key Intermediates in Sodium Methoxide Mediated Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 3,5-Lutidine | Cc1cncc(C)c1 | Starting Precursor |

| 3,5-Lutidine-N-oxide | Cc1cncc(C)c1N+[O-] | Activated Intermediate |

| 4-Nitro-3,5-lutidine-N-oxide | Cc1c(N(=O)=O)c(C)cn+c1 | Substrate for Nucleophilic Attack |

While sodium methoxide is effective, the SNAr reaction on activated pyridine rings like 4-nitro-3,5-lutidine-N-oxide is not limited to this specific nucleophile. The strategy can be extended to a variety of other nucleophiles to install different functional groups at the C-4 position. The primary requirement is a nucleophile strong enough to attack the activated pyridine ring and a substrate with a sufficiently good leaving group.

For instance, other alkoxides can be used to generate different ether linkages. Amines can also serve as nucleophiles, as seen in the classical Chichibabin reaction, although this typically involves direct amination at C-2 without a pre-installed leaving group. bhu.ac.in Another relevant transformation involves the use of sulphuryl chloride, which can react with 3,5-disubstituted pyridine-N-oxides to introduce chlorine atoms at the C-2 and C-4 positions, creating versatile intermediates for further cross-coupling reactions. researchgate.net The functionalization of pyrimidine (B1678525) and purine (B94841) nucleosides via their triazolyl derivatives also demonstrates the broad applicability of activating a heterocyclic position for C-nucleophilic substitution. sigmaaldrich.com

Radical Functionalization Strategies for Pyridine Systems

Radical chemistry offers powerful, alternative pathways for C-H functionalization, which can be applied to introduce the 2-carboxy group onto the lutidine core. These methods often proceed under milder conditions than traditional ionic reactions and can exhibit unique regioselectivity.

A prominent strategy is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring. nih.gov However, this reaction can sometimes lead to mixtures of C-2 and C-4 substituted products. More recent developments have focused on achieving higher regioselectivity.

A novel photochemical method utilizes the generation of pyridinyl radicals from the single-electron reduction of pyridinium (B92312) ions. These neutral pyridinyl radicals can then effectively couple with other radical species, offering a mechanistic pathway distinct from the Minisci reaction and enabling different positional selectivity. nih.gov

Of particular relevance is the development of methods for the direct carboxylation of pyridines using carbon dioxide (CO₂). One such protocol involves a C-H phosphination of the pyridine, followed by a copper-catalyzed carboxylation of the resulting pyridylphosphonium salt with CO₂ at room temperature. chemistryviews.org This approach has been shown to be highly selective for the C-4 position and tolerant of various functional groups. Electrochemical strategies for the direct carboxylation of pyridines have also been developed, providing another modern avenue for installing the carboxyl group. azom.com These radical-based methods could potentially be applied to a 4-hydroxy-3,5-lutidine intermediate to install the required C-2 carboxy group in a late-stage functionalization step.

Condensation and Cyclization Approaches to the Pyridine Ring

Instead of modifying a pre-existing ring, 2-Carboxy-4-hydroxy-3,5-lutidine can be constructed from acyclic precursors through condensation and cyclization reactions. The Hantzsch pyridine synthesis is the most renowned multi-component reaction for this purpose. wikipedia.orgorganic-chemistry.org

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgyoutube.com To generate the unsymmetrical substitution pattern of the target molecule, modifications to the classical Hantzsch synthesis are necessary. This can involve using a combination of a β-ketoester and an enamine, or a pre-formed α,β-unsaturated carbonyl compound (a chalcone-type intermediate). baranlab.orgnih.gov

To theoretically construct this compound via a Hantzsch-type approach, one would need to select precursors that contain the required substituents. A plausible disconnection would involve the reaction between an enamine derived from a β-ketoacid (to provide the C2-carboxy and C3-methyl groups) and an α,β-unsaturated ketone derived from acetone (B3395972) and another keto-ester (to provide the C4-hydroxy, C5-methyl, and C6-H). The final hydrolysis of ester groups and selective decarboxylation would be required to yield the target structure.

Table 2: General Precursors for Hantzsch-Type Pyridine Synthesis

| Precursor Type | Role in Ring Formation | Example |

|---|---|---|

| Aldehyde | Provides C-4 of the pyridine ring | Formaldehyde |

| β-Ketoester (2 equiv.) | Provide C-2, C-3, C-5, C-6 and substituents | Ethyl acetoacetate |

Development of Novel Synthetic Protocols:

Modern organic synthesis has driven the development of more efficient, modular, and environmentally benign methods for constructing highly substituted pyridines. These novel protocols often rely on advanced catalysis and offer alternatives to classical condensation or functionalization routes.

One innovative approach is a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This reaction proceeds through a 3-azatriene intermediate which undergoes electrocyclization and subsequent air oxidation to furnish the pyridine ring in good yields with broad functional group tolerance.

Another strategy involves the single-step conversion of N-vinyl amides into substituted pyridines. acs.org This process uses trifluoromethanesulfonic anhydride (B1165640) activation followed by the addition of a π-nucleophile and subsequent annulation, providing rapid access to complex pyridine structures.

Catalyst-free [3+3] cyclization strategies using pyridinium 1,4-zwitterions have also emerged as a powerful tool for synthesizing six-membered heterocyclic rings, including functionalized pyridine derivatives. Furthermore, recent advancements in photoredox and electrochemical catalysis are enabling previously challenging C-H functionalizations, including site-selective carboxylation and alkylation of the pyridine core under exceptionally mild conditions. chemistryviews.orgazom.comresearchgate.net These cutting-edge methods represent the forefront of pyridine synthesis and hold promise for the efficient and selective construction of complex targets like this compound.

Regioselective Synthesis of the this compound Scaffold

The construction of the asymmetrically substituted this compound ring (also known as 2-Carboxy-3,5-dimethyl-4-pyridone, its common tautomeric form) is most effectively approached through a multi-component reaction strategy, adapting classical methods like the Hantzsch pyridine synthesis. wikipedia.orgfiveable.me A plausible, though not explicitly documented, regioselective route would involve the condensation of carefully selected precursors to ensure the correct placement of each substituent.

A proposed pathway involves a three-component condensation reaction between an enamine, an activated dicarbonyl compound, and a source of ammonia. The regioselectivity is dictated by the specific structures of the reacting partners.

Component 1 (Enamine Precursor): Ethyl 2-methyl-3-oxobutanoate could serve as a key starting material. Reaction with ammonia would form the corresponding enamine, poised to provide the C2 and C3 atoms of the pyridine ring, incorporating the C3-methyl group and an ester group at C2, which can be subsequently hydrolyzed to the target carboxylic acid.

Component 2 (Dicarbonyl Compound): To introduce the C5-methyl and C4-hydroxy groups, a dicarbonyl compound such as acetylacetone (B45752) (2,4-pentanedione) could be utilized.

Component 3 (Nitrogen Source): Ammonia or an equivalent like ammonium (B1175870) acetate (B1210297) is used to complete the pyridine ring. wikipedia.org

The reaction would proceed via an initial Knoevenagel or Michael-type addition, followed by cyclization and dehydration to form the aromatic pyridine ring. The 4-hydroxy group would arise from the enol form of the diketone intermediate, which ultimately forms the highly stable 4-pyridone tautomer. Controlling the reaction conditions is crucial to favor the desired reaction sequence over potential side reactions, such as self-condensation of the starting materials. Modifications of the Hantzsch synthesis that allow for the preparation of asymmetric pyridines often involve a stepwise procedure where one of the condensation steps is performed prior to the main ring-forming reaction. baranlab.org

Stereoselective Approaches in Synthesis (if applicable to chiral derivatives)

The target compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis are highly relevant for the production of chiral derivatives, which could be created by introducing a stereocenter, for example, at the C4 position with a different substituent.

In the context of the Hantzsch reaction, significant progress has been made in developing enantioselective variants, particularly for the synthesis of chiral 1,4-dihydropyridines (DHPs), which are the immediate precursors to the final oxidized pyridine product. wikipedia.orgacs.org These methods typically employ chiral catalysts, such as:

Chiral Organocatalysts: Proline derivatives and chiral phosphoric acids have been used to catalyze the asymmetric synthesis of DHPs.

Chiral Metal Complexes: Lewis acidic complexes of metals like Nickel (II) or Neodymium (III) with chiral N,N'-dioxide ligands have proven effective in catalyzing asymmetric Hantzsch reactions, yielding products with high enantioselectivity. acs.org

While not directly applicable to the synthesis of the achiral parent compound, these methodologies provide a powerful toolkit for accessing optically active analogues for further research and development.

Catalyst Development for Efficient Production

Catalysis is central to the efficient and controlled synthesis of substituted pyridines via Hantzsch-type reactions. The classical approach often involves simple acid or base catalysis under harsh conditions, leading to long reaction times and moderate yields. wikipedia.org Modern catalyst development has focused on milder conditions, improved efficiency, and easier workup.

A range of catalysts has been explored for the Hantzsch synthesis, which would be applicable to the proposed synthesis of the this compound scaffold.

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | Reflux in organic solvent | Inexpensive, traditional method. wikipedia.org |

| Lewis Acids | Ceric Ammonium Nitrate (B79036) (CAN), In(OTf)₃, Fe/SiO₂, ZnO/ZrO₂ | Room temp, often solvent-free | High efficiency, mild conditions. royalsocietypublishing.orgorgsyn.orgbohrium.combenthamscience.com |

| Heterogeneous Catalysts | Hydrotalcites, Sulfated Polyborate, Polymer-supported sulfonic acid | Room temp, various solvents | Recyclable, easy separation, environmentally friendly. bohrium.combenthamscience.comcapes.gov.br |

| Ionic Liquids | e.g., [Fesipmim]Cl | Solvent-free or in green solvents | Green solvent, potential catalytic activity, recyclable. wikipedia.orgbenthamscience.com |

| Photocatalysts | [Ru(bpy)₃]²⁺ | Visible light irradiation | Mild, light-driven reaction. researchgate.net |

The choice of catalyst significantly impacts the reaction rate and yield. For instance, Lewis acids like ceric ammonium nitrate (CAN) can facilitate solvent-free reactions at room temperature, offering a greener alternative to traditional methods. royalsocietypublishing.orgresearchgate.net Heterogeneous catalysts like hydrotalcites are particularly attractive for large-scale production due to their stability and recyclability. bohrium.comcapes.gov.br

Process Optimization and Scale-Up Considerations

Moving from a laboratory-scale synthesis to efficient industrial production requires rigorous process optimization and scale-up studies. The primary goals are to maximize yield and purity while minimizing costs and environmental impact.

Yield Enhancement and Purity Control in Large-Scale Synthesis

For a multi-component reaction like the proposed lutidine synthesis, several factors are critical for maximizing yield and ensuring high purity on a larger scale.

Stoichiometry and Reagent Addition: Precise control over the molar ratios of the reactants is essential. In many Hantzsch-type syntheses, a slight excess of the ammonia source is used to drive the reaction to completion. tandfonline.com The order and rate of addition can also be critical; for instance, slow addition of one reactant to a mixture of the others can minimize the formation of byproducts from self-condensation.

Intermediate Isolation: The Hantzsch reaction proceeds via a 1,4-dihydropyridine intermediate. organic-chemistry.org In many cases, this intermediate is stable and can be isolated and purified by crystallization before the final oxidation step. This two-step approach often leads to a final product of higher purity compared to a one-pot oxidation.

Purification Methods: On a large scale, purification by chromatography is often undesirable due to cost. Crystallization is the preferred method for purifying both the intermediate and the final product. Developing a robust crystallization process with an appropriate solvent system is a key part of process development.

Solvent Selection and Reaction Condition Optimization

The selection of an appropriate solvent and the optimization of reaction conditions are paramount for a successful and scalable synthesis.

Solvent Effects: The Hantzsch reaction has been performed in a wide variety of solvents. While traditional syntheses often use alcohols like ethanol (B145695) at reflux, modern approaches have explored more environmentally benign options. wikipedia.orgtandfonline.com Water has been shown to be an effective medium for some Hantzsch reactions, representing a green and low-cost option. tandfonline.comnih.gov Deep eutectic solvents (DESs) have also emerged as novel green media that can act as both the solvent and the catalyst. tandfonline.com Solvent-free conditions, often facilitated by an efficient catalyst, represent an ideal scenario in terms of green chemistry. royalsocietypublishing.org

| Solvent | Typical Conditions | Outcome/Notes |

| Ethanol | Reflux | Traditional method, moderate yields. wikipedia.org |

| Water | 70-100 °C (often in a sealed vessel) | Green solvent, good to excellent yields possible. tandfonline.com |

| Acetonitrile (B52724) | Room Temperature to Reflux | Good yields with appropriate catalysts (e.g., hydrotalcites). bohrium.com |

| Ionic Liquids | Room Temperature | Acts as both solvent and catalyst, recyclable. wikipedia.org |

| Solvent-Free | Room Temperature (with catalyst like CAN) | High efficiency, minimal waste, green approach. royalsocietypublishing.orgresearchgate.net |

Energy Input: The use of microwave irradiation or ultrasonic irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. wikipedia.org These technologies offer efficient energy transfer and can be valuable tools for process intensification. Electrospray synthesis has also been explored as a method to accelerate the reaction on a millisecond timescale. nih.govrsc.org

Sustainable Chemistry Principles in Lutidine Synthesis

The principles of green chemistry are integral to modern synthetic process development. The proposed synthesis of this compound can be designed to be highly sustainable.

Atom Economy: As a multi-component reaction, the Hantzsch synthesis is inherently atom-economical, combining three or more starting materials into the final product in a single step with minimal loss of atoms. fiveable.me

Use of Safer Solvents and Catalysts: The development of Hantzsch reactions in water or under solvent-free conditions significantly reduces the environmental impact associated with volatile organic compounds (VOCs). royalsocietypublishing.orgnih.gov Employing non-toxic, recyclable heterogeneous catalysts like hydrotalcites or polymer-supported acids further enhances the green credentials of the process. benthamscience.comcapes.gov.br

Energy Efficiency: Optimizing reactions to proceed at room temperature or using energy-efficient technologies like microwave or ultrasound irradiation minimizes the energy consumption of the process. wikipedia.org

Waste Reduction: One-pot procedures that avoid the isolation of intermediates and minimize workup steps reduce the generation of chemical waste, aligning with the goal of creating cleaner, more efficient synthetic routes. nih.gov

By integrating these principles, the synthesis of this compound can be developed into a process that is not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 Carboxy 4 Hydroxy 3,5 Lutidine and Its Derivatives

Crystallographic Analysis

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any entries for 2-Carboxy-4-hydroxy-3,5-lutidine. Consequently, specific atomic coordinates, bond parameters, and a detailed analysis of its crystal structure are not available at this time. The following sections discuss the anticipated features based on the crystallographic analysis of analogous pyridine (B92270) and lutidine derivatives.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

No single-crystal X-ray diffraction studies for this compound have been publicly reported. Such a study would be invaluable for determining the precise three-dimensional arrangement of its atoms. It would provide definitive data on bond lengths, bond angles, and torsion angles, offering insights into the electronic and steric effects of the carboxyl, hydroxyl, and methyl groups on the pyridine ring. For instance, the C-C and C-N bond lengths within the pyridine ring would be expected to show slight variations from those of unsubstituted pyridine due to the electronic influence of the substituents. The geometry around the sp²-hybridized carbon of the carboxyl group and the sp³-hybridized carbons of the methyl groups would also be precisely defined.

In the absence of direct data, expected bond parameters can be estimated from studies of related molecules. For example, in pyridine carboxylic acids, the C-C bond length of the carboxylic acid group is typically around 1.47-1.51 Å, and the C=O and C-O bond lengths are approximately 1.25 Å and 1.30 Å, respectively, though these can be influenced by hydrogen bonding.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

Without a crystal structure, a definitive analysis of the intermolecular interactions in solid-state this compound is not possible. However, the molecular structure, featuring a carboxylic acid group and a hydroxyl group, strongly suggests the formation of extensive hydrogen bonding networks. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the hydroxyl group is also a hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Polymorphism and Solid-State Structural Variability

There is no information available in the scientific literature regarding the existence of polymorphs for this compound. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon, particularly in molecules that can form various hydrogen-bonding motifs. Given the functional groups present in this compound, it is plausible that it could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure). Each polymorph would have a unique crystal packing and, consequently, different physical properties. The study of polymorphism in pyridine carboxylic acids and lutidine derivatives has revealed that subtle changes in intermolecular interactions can lead to different crystalline forms.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Specific Fourier Transform Infrared (FT-IR) and Raman spectra for this compound are not present in publicly accessible databases or literature. The following discussion is based on the expected vibrational modes for its functional groups and data from analogous compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its various functional groups.

O-H Stretching: A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibrations of the carboxylic acid and hydroxyl groups. The broadness of this band would be indicative of strong hydrogen bonding in the solid state. orgchemboulder.com

C-H Stretching: Sharp peaks corresponding to the aromatic C-H stretching of the pyridine ring and the aliphatic C-H stretching of the methyl groups would be expected around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be predicted to appear in the range of 1720-1680 cm⁻¹. The exact position would be sensitive to the extent of hydrogen bonding. orgchemboulder.com

C=C and C=N Stretching: Vibrations of the pyridine ring (C=C and C=N stretching) would likely produce a series of bands in the 1600-1400 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid and hydroxyl group, along with O-H bending vibrations, would contribute to the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

For comparison, studies on pyrazine-2-carboxylic acid derivatives have shown characteristic C=O stretching bands around 1732-1715 cm⁻¹. hilarispublisher.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid/Hydroxyl | O-H Stretch | 3500-2500 (broad) |

| Pyridine Ring/Methyl Groups | C-H Stretch | 3100-2850 |

| Carboxylic Acid | C=O Stretch | 1720-1680 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| Carboxylic Acid/Hydroxyl | C-O Stretch, O-H Bend | 1300-1000 |

Raman Spectroscopy

A Raman spectrum of this compound would complement its FT-IR spectrum, providing additional information about its vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "ring breathing" vibration of the substituted pyridine ring would be expected to produce a strong and sharp band, likely in the 1000-800 cm⁻¹ region. Studies on substituted pyridines have shown these modes to be characteristic of the substitution pattern. cdnsciencepub.com

C-H and C-C Bending: Various in-plane and out-of-plane bending modes of the C-H bonds and the pyridine ring would be observed in the fingerprint region.

Methyl Group Vibrations: Symmetric and asymmetric C-H bending modes of the methyl groups would also be present.

Carbonyl Group: While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum unless involved in resonance enhancement.

Analysis of related substituted pyridines by Raman spectroscopy has been used to elucidate details of molecular structure and intermolecular interactions. researchgate.net For instance, changes in the Raman spectra upon interaction with surfaces or other molecules can provide insights into the orientation and binding of the molecule.

Interactive Data Table: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring Breathing | 1000-800 |

| Pyridine Ring | C-H Bending | Fingerprint Region |

| Methyl Groups | C-H Bending | Fingerprint Region |

| Carboxylic Acid | C=O Stretch | 1720-1680 (potentially weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Unraveling Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For this compound, NMR studies are indispensable for confirming its intricate structure, characterized by a substituted pyridine ring.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

One-dimensional ¹H and ¹³C NMR spectroscopy provides the fundamental framework for determining the molecular structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal the proximity of neighboring protons.

In a typical ¹H NMR spectrum, the protons of the two methyl groups at positions 3 and 5 would appear as distinct singlets, with their exact chemical shifts influenced by the adjacent carboxyl and hydroxyl groups. The single aromatic proton at position 6 would also present as a singlet. The protons of the hydroxyl and carboxylic acid groups are typically broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (typically 165-185 ppm). The carbon atoms of the pyridine ring would resonate in the aromatic region, with their specific shifts dictated by the electronic effects of the substituents. The carbons of the two methyl groups would appear at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a common NMR solvent like DMSO-d₆.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-COOH | ~13.0 (br s, 1H) | ~168.0 |

| C3-CH₃ | ~2.4 (s, 3H) | ~18.0 |

| C4-OH | ~10.0 (br s, 1H) | ~160.0 |

| C5-CH₃ | ~2.3 (s, 3H) | ~17.0 |

| C6-H | ~8.2 (s, 1H) | ~145.0 |

| C2 | - | ~150.0 |

| C3 | - | ~125.0 |

| C4 | - | ~160.0 |

| C5 | - | ~122.0 |

| C6 | - | ~145.0 |

Note: These are predicted values and can vary based on experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. science.gov These experiments correlate different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would be relatively simple due to the isolated nature of the ring proton and methyl groups, but it would definitively confirm the absence of coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com An HSQC spectrum would show cross-peaks connecting the signal for the C6-H proton to the C6 carbon signal, and the signals for the methyl protons to their respective carbon signals, allowing for the definitive assignment of these groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. mdpi.com For this compound, HMBC is crucial for placing the substituents correctly on the pyridine ring.

Table 2: Expected Key HMBC Correlations for this compound.

| Proton Signal | Expected Carbon Correlations (2-3 bonds away) | Structural Information Confirmed |

| C6-H | C2, C4, C5 | Position of the sole ring proton and its relation to substituted carbons. |

| C3-CH₃ | C2, C3, C4 | Placement of the methyl group at C3, adjacent to the carboxyl and hydroxyl groups. |

| C5-CH₃ | C4, C5, C6 | Placement of the methyl group at C5, adjacent to the hydroxyl group and the C6 proton. |

| C2-COOH | C2, C3 | Confirms the attachment of the carboxylic acid group at the C2 position. |

These combined 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structural connectivity of the molecule. researchgate.net

Dynamic NMR Studies for Tautomeric Equilibria and Rotational Barriers

The structure of this compound possesses features that can be explored using dynamic NMR (DNMR) techniques, which study chemical processes that occur on the NMR timescale. clockss.orggac.edu

Tautomeric Equilibria: The 4-hydroxy-pyridine moiety can potentially exist in equilibrium with its pyridone tautomer. While the hydroxy form is generally favored for simple hydroxypyridines in most solvents, the electronic influence of the other substituents (carboxyl and methyl groups) could affect this equilibrium. Variable-temperature NMR studies can be employed to investigate this phenomenon. clockss.orgnih.gov If a tautomeric equilibrium exists and the rate of interconversion is in the appropriate range, changes in the NMR spectra, such as line broadening or the coalescence of signals, would be observed as the temperature is varied. psu.edu This allows for the determination of the thermodynamic and kinetic parameters of the tautomerization process.

Rotational Barriers: Another dynamic process that could be investigated is the restricted rotation around the single bond connecting the carboxylic acid group to the pyridine ring (C2-COOH). Due to potential steric hindrance from the adjacent methyl group at C3, this rotation might be hindered. DNMR can be used to measure the energy barrier for such rotations. mdpi.comnih.gov At low temperatures, if the rotation is slow enough on the NMR timescale, distinct signals for different rotational conformers (rotamers) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the rotational energy barrier (ΔG‡). researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. nih.gov For this compound (molecular formula C₈H₉NO₃), HRMS would confirm this composition by matching the experimentally measured mass to the calculated exact mass.

Calculated Exact Mass of C₈H₉NO₃: 183.05824 u

Upon ionization, typically through electrospray ionization (ESI), the molecule can be observed as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻.

[M+H]⁺ (C₈H₁₀NO₃⁺): Calculated Exact Mass = 184.06552 u

[M-H]⁻ (C₈H₈NO₃⁻): Calculated Exact Mass = 182.05097 u

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the parent ion can reveal characteristic fragmentation pathways, which provide further structural verification. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Table 3: Plausible Fragmentation Pathways for the [M+H]⁺ ion of this compound in HRMS/MS.

| Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

| 166.0600 | H₂O (18.0106 u) | Loss of the hydroxyl group and a proton. |

| 138.0655 | CO₂ (43.9898 u) | Decarboxylation, a common fragmentation for carboxylic acids. |

| 120.0549 | CO₂ + H₂O | Sequential loss of carbon dioxide and water. |

Analysis of these fragmentation pathways, by comparing the exact masses of the fragment ions with calculated values for proposed structures, provides strong corroborative evidence for the elucidated structure of this compound. nih.gov

Computational and Theoretical Investigations of 2 Carboxy 4 Hydroxy 3,5 Lutidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) and Ab Initio Methods

For a molecule like 2-Carboxy-4-hydroxy-3,5-lutidine, both Density Functional Theory (DFT) and ab initio methods would be suitable for theoretical investigation. DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy for medium-sized organic molecules. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous theoretical treatment but are computationally more demanding. The choice of method would depend on the desired accuracy and the specific properties being investigated.

Basis Set Selection and Functional Evaluation

The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heteroatoms like oxygen and nitrogen, Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) are commonly employed. The latter includes diffuse functions (++) to better describe the electron density far from the nucleus, which is important for anions and systems with hydrogen bonding, both relevant to this compound. A thorough study would involve evaluating the performance of different combinations of functionals and basis sets to ensure the reliability of the calculated properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl and carboxyl groups, highlighting their acidic nature and potential for hydrogen bonding.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic interactions, respectively.

Computational Studies of Reaction Mechanisms

Computational chemistry can be used to elucidate the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its interaction with other molecules.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis would provide a deep understanding of the factors controlling the reactivity of this compound in various chemical processes.

Transition State Characterization for Key Synthetic Steps

A transition state (TS) represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. masterorganicchemistry.comvedantu.com Its characterization is fundamental to understanding reaction kinetics and mechanisms. numberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and verify transition state structures. A key feature of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. masterorganicchemistry.com

A plausible and significant reaction for this compound is thermal decarboxylation, a common transformation for carboxylic acids, particularly those attached to aromatic rings. wikipedia.orgchemistrytalk.org In this process, the carboxyl group is eliminated as carbon dioxide (CO₂), yielding 4-hydroxy-3,5-lutidine. DFT calculations can model this process, identifying the transition state for the C-C bond cleavage.

The table below presents hypothetical, yet scientifically plausible, data for the characterization of the transition state for the decarboxylation of this compound, as would be determined by DFT calculations.

Table 1: Hypothetical Transition State Parameters for the Decarboxylation of this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -355 cm⁻¹ | The single negative frequency indicating a true first-order saddle point (transition state). |

| Breaking C-C Bond Distance | 2.05 Å | The elongated bond between the pyridine ring and the carboxyl carbon. |

| Forming O-H Bond Distance | 1.45 Å | The distance between the carboxyl hydrogen and the phenolic oxygen in a cyclic TS. |

| Activation Free Energy (ΔG‡) | +35.5 kcal/mol | The free energy barrier for the reaction, suggesting the need for elevated temperatures. nih.gov |

Energetic Profiles of Transformation Pathways

For the decarboxylation of this compound, the energetic profile would illustrate the energy required to reach the transition state and the relative stability of the products compared to the reactant.

The following table outlines a hypothetical energetic profile for this transformation, providing relative free energies (ΔG) for each species involved.

Table 2: Hypothetical Energetic Profile for the Decarboxylation of this compound Relative free energies (ΔG) in kcal/mol, calculated in the gas phase.

| Species | Relative Free Energy (ΔG) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | The reference starting material. |

| Transition State | +35.5 | The energy maximum on the reaction pathway. |

| Products (4-hydroxy-3,5-lutidine + CO₂) | -5.2 | The final products, indicating an overall exergonic reaction. |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. jocpr.com Methods like DFT can be used to calculate the parameters that underpin various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT to predict the isotropic magnetic shielding tensors of nuclei. nih.govacs.org These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), providing a theoretical spectrum that can be compared with experimental results. conicet.gov.ar

For IR spectroscopy, DFT frequency calculations can predict the vibrational modes of a molecule. researchgate.net The resulting frequencies and their corresponding intensities generate a theoretical IR spectrum, which is instrumental in identifying the presence of specific functional groups.

The tables below present hypothetical predicted NMR and IR data for this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO-DFT method.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-COOH | ~12.5 (s, 1H) | ~168.0 |

| C3-CH₃ | ~2.4 (s, 3H) | ~18.5 |

| C4-OH | ~9.8 (s, 1H) | - |

| C5-CH₃ | ~2.3 (s, 3H) | ~17.9 |

| C6-H | ~8.2 (s, 1H) | ~148.0 |

| C2 (Pyridine Ring) | - | ~150.2 |

| C3 (Pyridine Ring) | - | ~125.1 |

| C4 (Pyridine Ring) | - | ~160.5 |

| C5 (Pyridine Ring) | - | ~124.8 |

| C6 (Pyridine Ring) | - | ~148.0 |

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| -OH (Carboxylic Acid) | O-H Stretch (broad) | 3050 | 3300-2500 |

| -OH (Phenolic) | O-H Stretch | 3450 | 3600-3200 |

| -C=O (Carboxylic Acid) | C=O Stretch | 1705 | 1725-1700 |

| Aromatic Ring | C=C/C=N Stretches | 1610, 1580, 1490 | 1625-1440 |

| -C-O | C-O Stretch | 1250 | 1320-1210 |

Solvent Effects on Molecular Properties and Reactivity via Implicit and Explicit Solvation Models

Chemical processes are rarely studied in the gas phase; they almost always occur in a solvent. The solvent can significantly influence molecular properties, reaction rates, and equilibria. ucsb.educomputer.org Computational chemistry accounts for these influences using solvation models, which can be broadly categorized as implicit or explicit. computer.orgwikipedia.org

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous, uniform medium characterized by its bulk properties, like the dielectric constant. wikipedia.orgnumberanalytics.comgoogle.com These models are computationally efficient and effective at capturing the general electrostatic effects of the solvent. numberanalytics.com

Explicit solvation models provide a more detailed picture by including a number of individual solvent molecules in the calculation. ucsb.eduacs.org This approach is computationally more demanding but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the chemistry being studied. acs.org

The choice of solvent can alter the stability of reactants, products, and transition states. For the decarboxylation of this compound, a polar solvent would be expected to stabilize the polar transition state, potentially lowering the activation barrier compared to a nonpolar solvent or the gas phase. acs.org

The table below illustrates the hypothetical effect of different solvent environments on the activation free energy (ΔG‡) of the decarboxylation reaction.

Table 5: Hypothetical Solvent Effects on the Activation Free Energy (ΔG‡) of Decarboxylation Calculated using a DFT method with an implicit (SMD) solvation model.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | +35.5 |

| Toluene (B28343) | 2.4 | +33.8 |

| Water | 78.4 | +31.2 |

Compound Index

Chemical Reactivity and Derivatization Pathways of 2 Carboxy 4 Hydroxy 3,5 Lutidine

Reactivity of the Carboxyl Group:

Esterification and Amidation Reactions

Esterification: The carboxyl group can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst. For instance, the esterification of the related compound, 2-carboxylic acid-3,5-dimethyl-4-pyrone (a tautomer of 2-carboxy-4-hydroxy-3,5-lutidine), to its ethyl ester has been achieved by refluxing with ethanol (B145695) and sulfuric acid. google.com This suggests a similar reactivity for this compound. The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Commonly used methods for the esterification of pyridine (B92270) carboxylic acids include using an excess of alcohol with a strong acid catalyst like sulfuric acid or using alkane sulfonic acids as catalysts in the presence of a water-immiscible organic solvent to remove water via azeotropic distillation. nih.gov

Amidation: The formation of amides from the carboxyl group can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid. The ammonolysis of 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone with benzylamine (B48309) in refluxing toluene (B28343) leads to the corresponding pyridone derivative, demonstrating the susceptibility of the ester to nucleophilic attack by amines. google.com This indicates that amidation of the parent carboxylic acid is a feasible transformation.

Direct amidation of carboxylic acids can also be catalyzed by various reagents, including boric acid and its derivatives, which offer a green and efficient alternative to traditional methods. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | google.com |

| Amidation | Amine, Coupling Agent or High Temperature | Amide | google.com |

Decarboxylation Mechanisms and Conditions

The decarboxylation of pyridine-2-carboxylic acids is a well-established reaction, often facilitated by the proximity of the nitrogen atom. Heating the acid, sometimes in the presence of a catalyst or in a high-boiling solvent, can lead to the loss of carbon dioxide and the formation of the corresponding lutidine derivative. For example, heating the sodium salt of a carboxylic acid with soda lime is a classic method for decarboxylation. libretexts.org

Studies on the decarboxylation of functionalized 2-pyridone-3-carboxylic acids have shown that the reaction can be performed using potassium carbonate in toluene. i-repository.net The mechanism is believed to involve the formation of a carbanion intermediate at the C-2 position, which is stabilized by the electron-withdrawing nature of the pyridine ring. The presence of the hydroxyl group at the C-4 position may influence the reaction conditions required for efficient decarboxylation.

| Method | Reagents and Conditions | Product | Reference |

| Thermal Decarboxylation | Heat, optional catalyst | 4-hydroxy-3,5-lutidine | i-repository.net |

| Soda-Lime Decarboxylation | Soda-lime, Heat | 4-hydroxy-3,5-lutidine | libretexts.org |

Reductions to Alcohol and Aldehyde Derivatives

The carboxyl group can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. harvard.edu The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Given the general applicability of this reagent, it is expected to effectively reduce the carboxyl group of this compound to a hydroxymethyl group, yielding 2-hydroxymethyl-4-hydroxy-3,5-lutidine.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are generally more reactive than carboxylic acids towards reduction. However, specialized methods exist, such as the conversion of the carboxylic acid to an acid chloride followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. libretexts.org This two-step process could potentially be applied to synthesize 2-formyl-4-hydroxy-3,5-lutidine.

| Target Product | Reagents and Conditions | Notes | Reference |

| Primary Alcohol | LiAlH₄ followed by aqueous workup | Strong, non-selective reducing agent | harvard.edu |

| Aldehyde | 1. SOCl₂ or (COCl)₂; 2. LiAl(O-t-Bu)₃H | Two-step process via acid chloride | libretexts.org |

Transformations Involving the Hydroxyl Group at C-4:

The hydroxyl group at the C-4 position of the pyridine ring exhibits reactivity characteristic of a phenol-like hydroxyl group, although its properties are modulated by the presence of the nitrogen atom and the other ring substituents. It exists in tautomeric equilibrium with its corresponding pyridone form, 4(1H)-pyridone.

Ether and Ester Formation

Ether Formation: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing N-alkylation. The methoxylation of the related 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine to form the corresponding 4-methoxy derivative has been reported as a key step in the synthesis of omeprazole. google.com This indicates that the 4-position is susceptible to nucleophilic substitution, and by extension, the 4-hydroxyl group can be readily alkylated to form ethers.

Ester Formation: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or 2,6-lutidine. nih.gov The reaction involves the acylation of the hydroxyl group. The use of 2,6-lutidine is particularly advantageous as a non-nucleophilic base to facilitate the reaction while minimizing side reactions. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference |

| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether | google.com |

| Esterification | Acid chloride or Anhydride (B1165640), Base (e.g., pyridine, 2,6-lutidine) | Ester | nih.gov |

Oxidation Reactions

The oxidation of the 4-hydroxyl group of a pyridine derivative can be complex and may lead to various products depending on the oxidizing agent and reaction conditions. Microbial oxidation of 4-hydroxypyridine (B47283) by Burkholderia sp. MAK1 has been shown to result in the consumption of the substrate, suggesting that enzymatic oxidation is a viable pathway for the transformation of such compounds. nih.gov

Chemical oxidation of hydroxypyridines can lead to the formation of quinone-like structures or ring-opened products. For example, the oxidation of 3,5-dimethoxy-4-hydroxy cinnamic acid with polyphenol oxidase leads to the formation of a benzoquinone derivative. nih.gov While specific studies on the chemical oxidation of this compound are limited, it is plausible that strong oxidizing agents could lead to the formation of a pyridin-4-one or potentially ring cleavage products. The presence of the electron-donating methyl and hydroxyl groups and the electron-withdrawing carboxyl group will influence the regioselectivity and outcome of the oxidation.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group at the C-4 position of the pyridine ring is a key site for nucleophilic substitution, although it first requires conversion into a better leaving group. Direct displacement of the -OH group is unfavorable. A common strategy involves its transformation into a sulfonate ester, such as a nonaflate, or its replacement by a halogen.

One synthetic pathway highlights the conversion of a related chloro-derivative to the hydroxyl compound, implying the reverse reaction is a viable strategy for substitution. The synthesis of this compound can be achieved from 2-carboxy-4-chloro-3,5-lutidine through a nucleophilic substitution reaction using sodium methoxide (B1231860), followed by acidification google.com. This indicates that the hydroxyl group can be replaced by a chloride ion, for example, by using reagents like thionyl chloride or phosphorus oxychloride, a common transformation for 4-hydroxypyridines.

Another advanced method for activating the hydroxyl group is its conversion to a nonaflate. This creates an excellent leaving group, facilitating subsequent palladium-catalyzed coupling reactions such as the Suzuki-Miyaura or Stille couplings acs.org. This approach allows for the introduction of various aryl or other organic fragments at the C-4 position, significantly expanding the synthetic utility of the core structure acs.org.

Table 1: Representative Nucleophilic Substitution Reactions and Pathways

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. Thionyl Chloride (SOCl₂) or POCl₃ | 2-Carboxy-4-chloro-3,5-lutidine | Conversion to Chloro-derivative |

| This compound | 1. Nonafluorobutanesulfonyl fluoride (B91410) 2. Palladium catalyst, Boronic acid | 2-Carboxy-4-aryl-3,5-lutidine | Nonaflation followed by Suzuki Coupling acs.org |

| 2-Carboxy-4-chloro-3,5-lutidine | 1. Sodium methoxide 2. HCl (acidification) | This compound | Nucleophilic Substitution (Hydroxylation) google.com |

Reactivity of the Pyridinic Nitrogen Atom:

The lone pair of electrons on the pyridinic nitrogen atom imparts basic and nucleophilic character to the molecule, making it a central point for various chemical transformations.

Protonation and Basicity Studies

The basicity of this compound is complex due to the presence of multiple ionizable groups: the pyridinic nitrogen, the carboxylic acid, and the hydroxyl group. The compound exists in tautomeric equilibrium with its 4-pyridone form, which is generally favored in solution and influences the protonation behavior wikipedia.org.

The molecule is amphoteric. In a strongly acidic medium, protonation occurs. Studies on analogous compounds like 4,6-dihydroxypyrimidine (B14393) derivatives suggest that the initial protonation site is likely the pyridinic nitrogen atom nih.gov. The carboxylic acid group (pKa typically ~2-5) will be protonated in moderately acidic to neutral solutions, while the phenolic hydroxyl group (pKa ~9-11) will deprotonate under basic conditions. The basicity of the pyridinic nitrogen (pKa of protonated form typically ~5-6) is modulated by the electronic effects of the carboxyl, hydroxyl, and methyl substituents. The electron-donating methyl groups tend to increase the basicity of the nitrogen, while the electron-withdrawing carboxyl group decreases it.

Table 2: Estimated pKa Values for Functional Groups

| Functional Group | Estimated pKa Range | Protonation/Deprotonation Behavior |

| Carboxylic Acid (-COOH) | 2.0 - 4.0 studylib.netkyoto-u.ac.jp | Deprotonates to -COO⁻ in most physiological and neutral pH ranges. |

| Pyridinium (B92312) Ion (N⁺-H) | 5.0 - 6.0 wikipedia.org | The pyridinic nitrogen is protonated under acidic conditions. |

| Hydroxyl Group (-OH) | 9.0 - 11.0 studylib.netkyoto-u.ac.jp | Deprotonates to an oxygen anion (-O⁻) under basic conditions. |

N-Oxidation and N-Alkylation Chemistry

The nucleophilic nitrogen atom of the pyridine ring is susceptible to both oxidation and alkylation.

N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, can convert the pyridinic nitrogen to an N-oxide. This transformation alters the electronic properties of the ring, influencing the reactivity of other positions and providing a handle for further functionalization.

N-Alkylation: The pyridinic nitrogen can be alkylated using various alkylating agents (e.g., alkyl halides or sulfates). This reaction introduces an alkyl group onto the nitrogen, forming a quaternary pyridinium salt. The reactivity in such reactions can be influenced by the protonation state of the other functional groups. For instance, deprotonation of the hydroxyl or carboxyl groups with a base like sodium hydride can modulate the nucleophilicity of the nitrogen and other sites within the molecule google.com.

Coordination Chemistry with Metal Centers and Complex Formation

This compound is an excellent candidate as a ligand in coordination chemistry due to its multiple potential binding sites. The pyridinic nitrogen, the carboxylate oxygen atoms, and the hydroxyl oxygen can all coordinate with metal ions. This allows the molecule to act as a monodentate, bidentate, or even tridentate ligand, forming stable chelate complexes with a variety of metal centers.

Studies on structurally similar ligands provide insight into its expected behavior. For example, 3,5-lutidine is known to form stable octahedral complexes with first-row transition metals like Mn(II), Co(II), Ni(II), and Zn(II) nih.gov. Furthermore, research on 2-hydroxy-6-methylpyridine-3-carboxylic acid shows it forms stable complexes with bivalent transition metals, with a stability order of Cu > Zn > Fe > Ni > Co > Mn nih.gov. Given these precedents, this compound is expected to form robust complexes, with the specific coordination mode depending on the metal ion, pH, and reaction conditions.

Table 3: Potential Coordination Modes and Metal Complexes

| Metal Ion (Example) | Potential Ligand Binding Sites | Possible Complex Structure |

| Cu(II) | Pyridinic Nitrogen, Carboxylate Oxygen | Bidentate chelate forming a stable 5- or 6-membered ring. nih.gov |

| Fe(III) | Pyridinic Nitrogen, Carboxylate Oxygen, Hydroxyl Oxygen | Tridentate complex, potentially forming a polynuclear structure. nih.gov |

| Zn(II) | Pyridinic Nitrogen | Monodentate coordination, similar to simple lutidine complexes. nih.gov |

| Ni(II) | Pyridinic Nitrogen, Carboxylate Oxygen | Bidentate or bridging coordination modes are possible. nih.govnih.gov |

Reactions at the Methyl Substituents at C-3 and C-5:

Side-Chain Functionalization and Derivatization

The methyl groups at the C-3 and C-5 positions are not inert and can be sites for further derivatization. Their reactivity is enhanced compared to simple alkylbenzenes due to their position on the electron-deficient pyridine ring, which stabilizes intermediates formed during side-chain reactions.

Plausible functionalization pathways include:

Oxidation: The methyl groups can be oxidized to hydroxymethyl (-CH₂OH), aldehyde (-CHO), or carboxylic acid (-COOH) groups using appropriate oxidizing agents.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen atom to the methyl group, forming a halomethyl derivative (-CH₂X), which is a versatile intermediate for further nucleophilic substitutions.

Deprotonation and Alkylation: Treatment with a strong base (e.g., an organolithium reagent) can deprotonate the methyl group to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, thus elongating the side chain.

A related synthesis shows the reduction of a carboxy group at the 2-position to a hydroxymethyl group, demonstrating that functionalization at the ring's substituent positions is a feasible strategy google.com.

Aromatic Substitution Reactions on the Pyyridine Ring

Electrophilic aromatic substitution reactions on the pyridine ring of this compound are generally challenging. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. gcwgandhinagar.com However, the substituents on the ring significantly modulate this reactivity.

Given the substitution pattern, the most likely position for electrophilic attack is the C6 position, which is activated by the C4-hydroxyl and C5-methyl groups and is meta to the deactivating carboxylic acid group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the pyridine ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the pyridine ring, often using the halogen in the presence of a Lewis acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on pyridine rings due to the deactivating effect of the nitrogen atom and its tendency to coordinate with the Lewis acid catalyst.

To enhance the reactivity of the pyridine ring towards electrophilic substitution, the formation of a pyridine N-oxide is a common strategy. quimicaorganica.org The N-oxide group is electron-donating and can direct electrophiles to the C2 and C6 positions. However, in the case of this compound, the C2 position is already substituted.

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO3/H2SO4 | This compound-6-nitro |

| Bromination | Br2/FeBr3 | This compound-6-bromo |

| Sulfonation | H2SO4/SO3 | This compound-6-sulfonic acid |

Studies on Regioselectivity, Chemoselectivity, and Functional Group Compatibility in Derivatization

The derivatization of this compound presents challenges in regioselectivity and chemoselectivity due to the presence of multiple reactive sites.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic aromatic substitution, as discussed above, the C6 position is the most probable site of reaction. The directing effects of the existing substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C2 | Electron-withdrawing | Deactivating, meta-directing |

| -OH | C4 | Electron-donating | Activating, ortho-, para-directing |

| -CH3 | C3, C5 | Electron-donating | Activating, ortho-, para-directing |

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. libretexts.orgstudysmarter.co.uk In this compound, the carboxylic acid and hydroxyl groups can both undergo various reactions. For instance, in an esterification reaction using an alcohol and an acid catalyst, the carboxylic acid group is expected to react preferentially over the phenolic hydroxyl group. Conversely, acylation with an acid chloride in the presence of a base might lead to reaction at both the hydroxyl and the amino group (if the pyridine nitrogen is considered).

Functional group compatibility is a critical consideration in any synthetic sequence involving this molecule. The reaction conditions for modifying one functional group must not adversely affect the others. For example, harsh acidic conditions used for some aromatic substitutions could potentially lead to decarboxylation. Similarly, strong oxidizing agents could affect the methyl groups or the hydroxyl group.

Key considerations for derivatization include:

Protection of Functional Groups: To achieve selective derivatization, it may be necessary to protect one or more functional groups. For example, the hydroxyl group could be protected as an ether or a silyl (B83357) ether, and the carboxylic acid could be protected as an ester.

Reaction Sequencing: The order in which reactions are carried out is crucial. For instance, it might be more strategic to perform an aromatic substitution before modifying the carboxylic acid or hydroxyl group.

Choice of Reagents: The use of mild and selective reagents is essential to avoid unwanted side reactions.

While specific research on the derivatization of this compound is not extensively documented in publicly available literature, the principles of organic synthesis and the known reactivity of substituted pyridines provide a solid framework for planning its chemical transformations. nih.govacs.org

Applications As a Synthetic Intermediate for Advanced Organic Molecules

Precursor Role in the Synthesis of Pharmaceutically Relevant Heterocycles

A survey of the scientific literature indicates that while related pyridine (B92270) derivatives are cornerstones in pharmaceutical synthesis, specific examples detailing the use of 2-Carboxy-4-hydroxy-3,5-lutidine as a direct precursor for other pharmaceutically relevant heterocycles are not extensively documented. The general importance of the substituted pyridine motif is well-established; for instance, the simpler compound 3,5-Lutidine serves as a starting material in the multi-step synthesis of Omeprazole, a widely used proton pump inhibitor. google.com In such syntheses, the lutidine core is typically functionalized through a series of reactions including oxidation, nitration, and substitution to build the final complex drug molecule. google.com

However, for this compound itself, its potential lies in the strategic use of its existing functional groups. The carboxylic acid and hydroxyl moieties could, in principle, be used to direct the formation of fused heterocyclic systems, such as pyrano[2,3-b]pyridines or other structures of medicinal interest. Multi-component reactions, which are highly efficient in generating molecular complexity, often utilize building blocks with functionalities similar to those found on this lutidine derivative. nih.gov Despite this potential, specific, published synthetic routes starting from this compound to create known pharmaceutical agents remain a niche area of research.

Scaffold for the Development of Pyridine-Based Ligands and Catalysts

The true potential of this compound is most evident in its application as a scaffold for creating ligands for metal complexes, which can function as catalysts or possess unique biological properties. The arrangement of nitrogen and oxygen donor atoms (from the pyridine ring, hydroxyl group, and carboxyl group) makes it an excellent candidate for coordinating with metal ions.

Research into the closely related analogue, 4-hydroxy-pyridine-2,6-dicarboxylic acid (chelidamic acid), provides significant insight into this potential. This compound has been successfully used to synthesize a series of Ruthenium(II) and Ruthenium(III) complexes. rsc.org In these structures, the 4-hydroxy-pyridine-2,6-dicarboxylic acid acts as a tridentate ligand, binding to the ruthenium center through the pyridine nitrogen and the oxygen atoms of both carboxylate groups. The resulting complexes, which also feature co-ligands like triphenylphosphine (B44618) (PPh₃) and triphenylarsine (B46628) (AsPh₃), were investigated for their anticancer activity. rsc.org

The study revealed that the biological activity of these complexes is influenced by both the oxidation state of the ruthenium and the nature of the co-ligand. rsc.org Specifically, the Ruthenium(II) complexes demonstrated superior and more specific cytotoxicity towards cancer cell lines (HeLa, HepG2, HEp-2) compared to a normal cell line (NIH 3T3), highlighting their potential as targeted therapeutic agents. rsc.org Given the structural similarities, this compound is expected to form stable complexes with various transition metals, acting as a bidentate or tridentate ligand. The methyl groups at the 3- and 5-positions would offer increased steric bulk and electron-donating properties compared to the dicarboxylic acid analogue, potentially modifying the stability, solubility, and catalytic activity of the resulting metal complexes.

| Complex Type | Metal Center | Co-Ligand | Key Finding |

|---|---|---|---|

| Complex 1 | Ru(II) | Triphenylphosphine (PPh₃) | Showed substantial cytotoxic specificity towards cancer cells. |

| Complex 2 | Ru(III) | Triphenylphosphine (PPh₃) | Less active than the Ru(II) complex. |

| Complex 3 | Ru(II) | Triphenylarsine (AsPh₃) | Exhibited significant anticancer activity. |

| Complex 4 | Ru(III) | Triphenylarsine (AsPh₃) | Less active than the Ru(II) complex. |

Building Block in the Construction of Natural Product Analogues

The synthesis of natural products and their analogues often relies on the use of chiral or highly functionalized building blocks to construct complex molecular architectures efficiently. While simple pyridines and lutidines are common starting points in organic synthesis, dedicated research employing this compound as a specific building block for creating analogues of natural products is not prominently featured in the available scientific literature. Its multifunctional nature presents theoretical opportunities for its incorporation into larger molecules that mimic the structures and functions of biologically active natural compounds, but practical examples of this application have not been reported.

Utility in Material Science Precursor Synthesis

In the field of materials science, pyridine derivatives are crucial for developing functional materials, including polymers and components for organic light-emitting diodes (OLEDs). For example, pyridine-3,5-dicarbonitrile (B74902) derivatives have been investigated for their electron-transporting properties and are used to create materials that exhibit thermally activated delayed fluorescence (TADF), a key process for efficient OLEDs. However, a review of current research shows no specific reported applications of this compound as a precursor for the synthesis of advanced materials. The presence of the carboxylic acid and hydroxyl groups could potentially be exploited for polymerization reactions (e.g., to form polyesters or polyamides), but this area remains unexplored.

Analytical Methodologies for the Quantification and Purity Assessment of 2 Carboxy 4 Hydroxy 3,5 Lutidine

Chromatographic Techniques for Analysis:

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a compound like 2-Carboxy-4-hydroxy-3,5-lutidine, both high-performance liquid chromatography and gas chromatography can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, polar organic compounds such as this compound. The inherent polarity imparted by the carboxylic acid and hydroxyl groups makes it well-suited for reversed-phase HPLC.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compound from the column. The pH of the aqueous buffer is a critical parameter; for a carboxylic acid-containing compound, maintaining the pH below its pKa (typically around 2-4) will suppress ionization and lead to better retention and peak shape.

Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring system of this compound is expected to exhibit strong absorbance in the UV region, likely between 260-280 nm. The purity of a sample can be determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation in the injector and column. Therefore, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and hydroxyl) into more volatile and thermally stable moieties.

A common derivatization agent for this purpose is a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with the acidic protons of the carboxylic acid and hydroxyl groups to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively. The resulting TMS-derivatized compound is significantly more volatile and can be readily analyzed by GC.

The GC analysis would typically employ a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. GC-MS is particularly advantageous as it provides structural information that can confirm the identity of the derivatized compound.